6-Chloro-8-methylquinoline-2-carbaldehyde
Description
Overview of Quinolines as Core Heterocyclic Scaffolds in Chemical Research
Quinoline (B57606), a fused heterocyclic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. frontiersin.org This structural motif is considered a "privileged scaffold" in medicinal chemistry and drug discovery. tandfonline.comnih.govnih.gov The quinoline core is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. frontiersin.orgnih.gov Its versatility allows for functionalization at various positions, leading to diverse pharmacological properties. frontiersin.org
The significance of the quinoline scaffold is underscored by its presence in numerous approved drugs and compounds currently under clinical investigation for conditions including cancer, malaria, and bacterial infections. tandfonline.comnih.govnih.gov The established synthetic pathways for creating quinoline derivatives make it an accessible and well-understood framework for designing novel molecules with specific therapeutic targets. frontiersin.orgtandfonline.com Researchers are continually exploring new methods, including green chemistry approaches, to synthesize functionalized quinolines efficiently. frontiersin.orgtandfonline.com The adaptability of the quinoline ring system for electrophilic and nucleophilic substitution reactions further enhances its utility as a foundational structure in the development of new chemical entities. frontiersin.org
Rationale for Investigating 6-Chloro-8-methylquinoline-2-carbaldehyde in Academic Contexts
The academic interest in this compound stems from its potential as a versatile building block in synthetic organic chemistry. The specific arrangement of its functional groups—a reactive carbaldehyde group at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 8-position—makes it a valuable intermediate for the synthesis of more complex, polysubstituted quinoline derivatives.
The aldehyde functional group is particularly significant as it serves as a reactive handle for a variety of chemical transformations. It can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases. These transformations are fundamental in constructing larger molecular architectures and introducing new functionalities. For instance, the condensation of similar 2-chloroquinoline-3-carbaldehydes with various amines and hydrazines has been shown to produce Schiff bases that are precursors to other heterocyclic systems. rsc.org
The substituents on the benzene ring, the chloro and methyl groups, play a crucial role in modulating the electronic properties and lipophilicity of the molecule. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the quinoline ring system, while the methyl group can affect its steric profile and solubility. This substitution pattern allows for the fine-tuning of the physicochemical properties of any derivative synthesized from this starting material, which is a key consideration in the design of new compounds for materials science or medicinal chemistry research. The investigation of such substituted quinolines contributes to a deeper understanding of structure-activity relationships within this important class of heterocyclic compounds. nih.gov
Structural Context within Halogenated Methylquinoline Carbaldehydes
This compound belongs to the broader class of halogenated methylquinoline carbaldehydes. The specific placement of the halogen, methyl, and carbaldehyde groups on the quinoline scaffold significantly influences the compound's chemical properties and reactivity. Comparing its structure with related isomers and analogs helps to understand the structural nuances of this class of compounds.
For example, the position of the aldehyde group is critical. In this compound, the aldehyde is at the C2 position, adjacent to the ring nitrogen. In contrast, compounds like 2-Chloro-6-methylquinoline-3-carbaldehyde and 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) feature the aldehyde group at the C3 position. rlavie.comnih.gov This difference in position affects the electronic communication between the aldehyde and the heteroaromatic system, which in turn can alter its reactivity in chemical syntheses.
Furthermore, the nature and position of the halogen can be varied. For instance, 8-bromo-6-methylquinoline-2-carbaldehyde is a structural analog where the chlorine at position 6 is absent and a bromine atom is present at position 8. mdpi.com The different electronegativity and size of bromine compared to chlorine can lead to distinct chemical behaviors. The study of these various structural permutations provides valuable insights into how substituent patterns on the quinoline ring dictate molecular properties and potential applications.
The table below provides a structural comparison of this compound with other related halogenated and methylated quinoline carbaldehydes.
| Compound Name | Molecular Formula | Position of Chloro Group | Position of Methyl Group | Position of Carbaldehyde Group |
| This compound | C₁₁H₈ClNO | 6 | 8 | 2 |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | 2 | 6 | 3 |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | 2 | 8 | 3 |
| 2-Chloro-7-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | 2 | 7 | 3 |
| 8-Bromo-6-methylquinoline-2-carbaldehyde | C₁₁H₈BrNO | N/A (Bromo at 8) | 6 | 2 |
| 2-Methylquinoline-6-carbaldehyde | C₁₁H₉NO | N/A | 2 | 6 |
| 6-Methylquinoline-2-carbaldehyde | C₁₁H₉NO | N/A | 6 | 2 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
6-chloro-8-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO/c1-7-4-9(12)5-8-2-3-10(6-14)13-11(7)8/h2-6H,1H3 |
InChI Key |
LAPKTGGSIVMGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Advanced Characterization Techniques and Spectroscopic Analysis of 6 Chloro 8 Methylquinoline 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy In the ¹H NMR spectrum of 6-Chloro-8-methylquinoline-2-carbaldehyde, distinct signals are expected for each unique proton. The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet far downfield, around δ 9-10 ppm. The protons on the quinoline (B57606) ring system will appear in the aromatic region (δ 7-9 ppm), with their specific chemical shifts and coupling patterns influenced by the electronic effects of the substituents. The electron-withdrawing chloro group and the aldehyde group, along with the electron-donating methyl group, create a unique electronic environment for each aromatic proton. Studies on related quinoline derivatives show that protons on the heterocyclic ring are influenced by the nitrogen atom's electronegativity. uncw.edutsijournals.com The methyl group protons (-CH₃) at the C-8 position are expected to produce a sharp singlet in the upfield region, typically around δ 2.5 ppm. mdpi.com
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, often above δ 190 ppm. The carbon atoms of the quinoline ring typically resonate between δ 120-150 ppm. tsijournals.comresearchgate.net The specific shifts are influenced by the attached substituents; for instance, the carbon atom bonded to the chlorine (C-6) and the carbons adjacent to the nitrogen atom will have their chemical shifts significantly affected. dergipark.org.trresearchgate.net The carbon of the methyl group at C-8 will appear at the most upfield position, generally below δ 20 ppm. Theoretical and experimental studies on substituted quinolines confirm that substitutions significantly alter the chemical shifts of the carbons in the heterocyclic ring. tsijournals.comresearchgate.net
Predicted NMR Data for this compound This table is based on established chemical shift ranges and data from related quinoline structures.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CHO | 9.5 - 10.5 | 190 - 195 |
| Aromatic-H | 7.5 - 8.5 | 120 - 150 |
| -CH₃ | 2.4 - 2.8 | 15 - 20 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful technique for identifying the functional groups present in a compound.
For this compound, the IR spectrum would exhibit several characteristic absorption bands. The most prominent of these is the strong C=O stretching vibration from the aldehyde group, which is expected in the range of 1690-1715 cm⁻¹. The aromatic nature of the quinoline ring is confirmed by C=C stretching vibrations, typically appearing between 1500-1600 cm⁻¹, and C-H stretching vibrations above 3000 cm⁻¹. mdpi.com The aliphatic C-H stretching of the methyl group would be observed around 2850-2960 cm⁻¹. The C-Cl bond also has a characteristic stretching vibration in the fingerprint region, generally between 600-800 cm⁻¹. dergipark.org.tr Experimental studies on related compounds like 6-chloroquinoline (B1265530) and quinoline carboxaldehydes confirm these assignments. dergipark.org.trresearchgate.net
Characteristic IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch | Aldehyde | 1690 - 1715 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Aliphatic (Methyl) | 2850 - 2960 |
| C=C Stretch | Aromatic Ring | 1500 - 1600 |
| C-Cl Stretch | Aryl Halide | 600 - 800 |
Mass Spectrometry (MS and HRMS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula.
For this compound (C₁₁H₈ClNO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the calculated value. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will show two signals, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Electron ionization mass spectrometry would also reveal predictable fragmentation patterns. A common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (-CHO), resulting in a significant [M-29]⁺ peak. libretexts.org Other likely fragmentations include the loss of a chlorine atom ([M-35]⁺) or a methyl radical ([M-15]⁺). The fragmentation of the quinoline ring itself can lead to the loss of HCN, a characteristic fragmentation for quinoline-based structures. mdpi.comrsc.org Studies on similar quinoline derivatives confirm that fragmentation often begins with the loss of substituents from the ring. nih.govnih.gov
Expected Mass Spectrometry Data
| Ion | Formula | Description |
|---|---|---|
| [M]⁺ / [M+2]⁺ | [C₁₁H₈³⁵ClNO]⁺ / [C₁₁H₈³⁷ClNO]⁺ | Molecular ion with chlorine isotopic pattern |
| [M-29]⁺ | [C₁₀H₈ClN]⁺ | Loss of the formyl group |
| [M-35]⁺ | [C₁₁H₈NO]⁺ | Loss of a chlorine atom |
| [M-15]⁺ | [C₁₀H₅ClNO]⁺ | Loss of a methyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and conjugated systems like this compound, the principal absorptions are due to π → π* transitions within the quinoline ring system. researchgate.net The parent quinoline molecule shows distinct absorption bands, and the presence of substituents modifies the wavelengths and intensities of these absorptions. nist.gov
The aldehyde group, with its carbonyl function, can also give rise to a weaker, longer-wavelength absorption corresponding to an n → π* transition. The chloro and methyl substituents on the benzene (B151609) portion of the quinoline ring will cause shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted quinoline-2-carbaldehyde. Experimental and theoretical studies on substituted quinolines and quinoline carboxaldehydes show characteristic absorptions in the 200-400 nm range. dergipark.org.trnih.govresearchgate.net
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation (Applied to related quinoline carbaldehydes)
While a crystal structure for this compound itself may not be publicly available, the technique of single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and torsional angles.
Studies on the closely related quinoline-2-carbaldehyde have shown that the molecule is nearly planar. nih.govresearchgate.net The crystal structure of quinoline-2-carbaldehyde (C₁₀H₇NO) was solved in the monoclinic P2₁/n space group. nih.gov The analysis revealed that molecules in the crystal lattice are linked by weak C-H···O intermolecular interactions. nih.govresearchgate.net Similarly, the crystal structure of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde demonstrates how molecules pack in the solid state, stabilized by π-π stacking interactions. mdpi.com Applying these principles, a single-crystal X-ray analysis of this compound would be expected to confirm the planarity of the fused ring system and provide exact geometric parameters of the aldehyde, chloro, and methyl substituents relative to the quinoline core. It would also elucidate the intermolecular forces, such as π-π stacking or halogen bonding, that govern its solid-state packing arrangement. chemmethod.comnih.gov
Reactivity Profiles and Derivatization Chemistry of 6 Chloro 8 Methylquinoline 2 Carbaldehyde
Reactions of the Carbaldehyde Functionality
The aldehyde group at the C-2 position is a key site for transformations, readily participating in condensation and nucleophilic addition reactions.
Condensation Reactions with Amines to Form Schiff Bases
The carbaldehyde moiety of quinoline-2-carbaldehydes readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. rsc.orgmdpi.com This reaction is a fundamental method for creating new C=N bonds and extending the molecular framework. For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571), a closely related analogue, with various substituted anilines in acetone (B3395972) yields the corresponding 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines. rsc.org Similarly, other substituted 2-chloroquinoline-3-carbaldehydes react with hydrazides to form Schiff base intermediates. researchgate.net The formation of these bases is often a crucial step in the synthesis of more complex heterocyclic systems and coordination compounds. nih.govresearchgate.net The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine product.
Novel Schiff bases have been synthesized through the condensation of 2-carbaldehyde-8-hydroxyquinoline with amines that contain morpholine (B109124) or piperidine (B6355638) moieties. nih.gov These Schiff base ligands have been subsequently used to form metal complexes with copper(II) and zinc(II). nih.gov Another study details the reaction of the formyl group on a quinoline (B57606) scaffold with various substituted amines, leading to the formation of corresponding Schiff base intermediates which are then used in further synthetic steps. researchgate.net
Table 1: Examples of Schiff Base Formation with Quinoline Aldehydes This table is illustrative of the types of reactions the title compound can undergo, based on the reactivity of analogous structures.
| Quinoline Aldehyde Reactant | Amine/Hydrazide Reactant | Product Type | Reference |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | 1-(2-chloro-8-methylquinolin-3-yl)-N-(phenyl)methanimine | rsc.org |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Substituted Hydrazides | Schiff Base Intermediates | researchgate.net |
| 2-Carbaldehyde-8-hydroxyquinoline | Amines with Morpholine/Piperidine | 8-Hydroxyquinoline Schiff Bases | nih.gov |
| Quinoline-3-carbohydrazide | 2-Chlorobenzaldehyde | Schiff Base Ligand | mdpi.com |
Nucleophilic Addition Reactions to the Carbonyl Group
The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles. A classic example of this reactivity is the addition of hydrogen cyanide (HCN) across the carbonyl double bond to form a hydroxynitrile. chemguide.co.uk This reaction is typically performed in situ by mixing the aldehyde with sodium or potassium cyanide and a weak acid. chemguide.co.uk The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon, followed by protonation of the resulting oxygen anion to yield the hydroxynitrile product. chemguide.co.ukchemistrystudent.com
Another significant nucleophilic addition is the reduction of the aldehyde to a primary alcohol. This is commonly achieved using hydride-based reducing agents like sodium borohydride (B1222165). researchgate.net In this reaction, a hydride ion (H⁻) adds to the carbonyl carbon, and subsequent workup with a proton source yields the corresponding (6-chloro-8-methylquinolin-2-yl)methanol.
Transformations Involving the Chloro Substituent
The chlorine atom at the C-6 position is a versatile handle for modifying the quinoline core, primarily through substitution and cross-coupling reactions.
Substitution Reactions with Various Nucleophiles
The chloro group on the quinoline ring can be displaced by a variety of nucleophiles, a reaction pattern established for various chloroquinolines. mdpi.orgmdpi.comresearchgate.net Studies on analogous compounds, such as 2,4-dichloro-8-methylquinoline (B1596889), have shown that positions on the quinoline ring are susceptible to nucleophilic substitution by agents like hydrazine (B178648) and sodium azide (B81097). mdpi.org For example, the reaction of 2,4-dichloro-8-methylquinoline with hydrazine hydrate (B1144303) regioselectively yields 2-chloro-4-hydrazino-8-methylquinoline. mdpi.org Similarly, treatment with sodium azide can lead to the formation of azido-substituted quinolines. mdpi.org
Other nucleophiles, including secondary amines like morpholine, have been shown to displace chloro substituents on the quinoline ring system. rsc.org The reactivity of the chloro group is influenced by the electronic nature of the quinoline ring and the reaction conditions, but it provides a reliable method for introducing nitrogen, oxygen, and sulfur-based functional groups. mdpi.comresearchgate.net
Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The chloro substituent at C-6 is a suitable partner for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling, which joins a vinyl or aryl halide with a terminal alkyne, is a prominent example. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org
Research on related 2-chloro-3-formyl-quinolines has demonstrated successful Sonogashira coupling with various alkyne derivatives. rsc.org The reaction is performed in the presence of catalysts like [PdCl₂(PPh₃)₂] and CuI, yielding 2-alkynyl-3-formyl-quinolines. rsc.org This methodology allows for the direct attachment of alkyne-containing fragments to the quinoline core at the C-6 position, significantly expanding the potential for structural diversity. The regioselectivity of such couplings can often be controlled by the choice of catalyst and ligands, as seen in studies with other dihalogenated heterocyclic systems. researchgate.netbohrium.com
Table 2: Representative Sonogashira Coupling Reaction This table describes a general reaction applicable to the title compound based on established methods for similar substrates.
| Aryl Halide Substrate | Coupling Partner | Catalysts | Product Type | Reference |
| 6-Chloro-8-methylquinoline-2-carbaldehyde | Terminal Alkyne (R-C≡CH) | Pd(II) complex, Cu(I) salt, Amine base | 6-Alkynyl-8-methylquinoline-2-carbaldehyde | rsc.orgorganic-chemistry.orgwikipedia.org |
Reactivity of the Methyl Group at C-8 Position
The methyl group at the C-8 position is not merely a passive substituent; it actively influences the electronic properties of the quinoline ring. The 8-methylquinoline (B175542) system is unique among monomethylquinolines due to the pronounced red-shift it exhibits in its absorption band, an effect attributed to significant hyperconjugation in the excited singlet state. nih.gov This phenomenon involves the delocalization of electronic charge from the methyl group's sigma electrons into the quinoline ring system. nih.gov
This electronic contribution from the C-8 methyl group can modulate the reactivity of the entire heterocyclic system, affecting the electrophilicity of the carbaldehyde and the susceptibility of the chloro-substituent to nucleophilic attack. While reactions directly modifying the methyl group (such as oxidation to a carboxylic acid or free-radical halogenation) are standard transformations for benzylic methyl groups, specific studies detailing these reactions on this compound are not extensively documented in the reviewed literature. However, its electronic influence on the reactivity of the other functional groups is a critical consideration in its synthetic applications. nih.gov
Regioselectivity and Stereoselectivity Considerations in Derivatization
The derivatization of this compound is governed by the interplay of the electronic and steric effects of its constituent functional groups and the inherent reactivity of the quinoline scaffold. The presence of a chloro, a methyl, and a carbaldehyde group on the quinoline ring system offers multiple sites for chemical modification, making regioselectivity a critical consideration. Furthermore, the prochiral nature of the aldehyde group introduces the element of stereoselectivity in addition reactions.
The quinoline ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comquora.com The presence of the electron-withdrawing chloro group at the 6-position further deactivates the benzene (B151609) ring towards electrophilic substitution, while the electron-donating methyl group at the 8-position has an activating effect. researchgate.net Nucleophilic substitution reactions on the quinoline ring, such as the displacement of a halogen, are well-documented. For instance, in 2,4-dichloroquinolines, nucleophilic attack preferentially occurs at the 4-position. iust.ac.ir
The aldehyde functional group at the C2 position is a primary site for a wide array of derivatization reactions. These include nucleophilic additions, condensations, and oxidations/reductions. The stereochemical outcome of nucleophilic additions to the aldehyde is of significant interest, as it can lead to the formation of a new stereocenter. The facial selectivity of nucleophilic attack on the carbonyl carbon can be influenced by the steric hindrance of the adjacent quinoline ring and the substituents, as well as by the use of chiral reagents or catalysts.
Regioselectivity in Derivatization
The regioselectivity of reactions involving this compound is dictated by the nature of the reagent and the reaction conditions.
Reactions at the Aldehyde Group: The carbaldehyde at the C2 position is the most reactive site for many transformations, such as condensation reactions with amines and active methylene (B1212753) compounds. For example, condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with substituted anilines readily forms the corresponding Schiff bases. acs.org While this is a 3-carbaldehyde, similar reactivity is expected for the 2-carbaldehyde derivative.
Nucleophilic Substitution on the Quinoline Ring: The chloro group at the C2 position in related 2-chloroquinolines can be displaced by various nucleophiles. iust.ac.ir However, in the target molecule, the aldehyde group at C2 would likely be the primary site of nucleophilic attack under many conditions. The chloro group at the C6 position is on the carbocyclic ring and is generally less reactive towards nucleophilic aromatic substitution unless under harsh conditions or through specific mechanisms like the SN(ANRORC) mechanism.
Electrophilic Substitution on the Quinoline Ring: Electrophilic substitution on the quinoline ring generally occurs on the benzene ring at positions C5 and C8. imperial.ac.uk In the case of this compound, the 8-position is blocked by a methyl group. The 6-position has a deactivating chloro group. Therefore, electrophilic attack would be directed primarily to the 5- and 7-positions, with the directing effects of the chloro and methyl groups influencing the precise outcome.
The following table provides an overview of potential regioselective reactions, drawing analogies from related quinoline systems.
| Reactant/Reagent | Potential Reaction Site(s) | Expected Major Product Type |
| Primary Amines (e.g., Aniline) | C2-carbaldehyde | Schiff Base (Imine) |
| Hydrazine | C2-carbaldehyde | Hydrazone |
| Strong Nucleophiles (e.g., Organolithiums) | C2-carbaldehyde | Secondary Alcohol |
| Nitrating Mixture (HNO₃/H₂SO₄) | C5 and C7 positions | Nitro-substituted quinoline |
Stereoselectivity in Derivatization
The aldehyde group at the C2 position is prochiral, and its reactions with nucleophiles can generate a new stereocenter, leading to enantiomeric or diastereomeric products. Achieving high stereoselectivity in these transformations is a key objective in the synthesis of chiral molecules.
The stereochemical outcome of nucleophilic addition to the aldehyde can be controlled by several strategies:
Substrate Control: The inherent chirality of a reactant can direct the stereochemical course of the reaction. If a chiral nucleophile is used, diastereomeric products may be formed in unequal amounts.
Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule, directing the stereochemistry of a subsequent reaction, and then removed.
Reagent Control: The use of chiral reagents, such as chiral reducing agents, can lead to the formation of one enantiomer of the product in excess.
Catalyst Control: Asymmetric catalysis, employing a small amount of a chiral catalyst, is a highly efficient method for synthesizing enantiomerically enriched products. researchgate.net Chiral ligands complexed to metal centers or organocatalysts can create a chiral environment around the substrate, favoring the formation of one stereoisomer. nih.gov
For instance, the asymmetric addition of diisopropylzinc (B128070) to pyrimidine-5-carbaldehydes, a reaction analogous to addition to a quinoline-2-carbaldehyde, can proceed with high enantioselectivity in the presence of a chiral catalyst. acs.org
Below is a table illustrating potential stereoselective reactions at the aldehyde group, based on established methodologies for similar substrates.
| Reaction Type | Chiral Source | Example Reagent/Catalyst | Expected Product | Potential Stereochemical Outcome |
| Asymmetric Reduction | Chiral Reducing Agent | (R)- or (S)-CBS Reagent | Chiral Secondary Alcohol | High Enantiomeric Excess (ee) |
| Asymmetric Alkylation | Chiral Catalyst | Chiral Amino Alcohol with Diethylzinc | Chiral Secondary Alcohol | High Enantiomeric Excess (ee) |
| Asymmetric Allylation | Chiral Catalyst | Chiral BINOL-derived catalyst | Chiral Homoallylic Alcohol | High Enantiomeric and Diastereomeric Ratios |
| Diastereoselective Addition | Chiral Nucleophile | Chiral Amine | Chiral Adduct | Diastereomeric Excess (de) |
The development of highly stereoselective derivatization methods for this compound is crucial for accessing enantiomerically pure compounds with potential applications in various fields of chemical science.
Theoretical and Computational Investigations of 6 Chloro 8 Methylquinoline 2 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
No specific Density Functional Theory (DFT) studies were found for 6-Chloro-8-methylquinoline-2-carbaldehyde.
However, DFT calculations are a powerful tool for understanding the electronic structure and molecular geometry of organic compounds. For instance, studies on the related compound 2-chloroquinoline-3-carboxaldehyde have utilized DFT with the B3LYP/6-311++G(d,p) basis set to determine its optimized molecular structure and vibrational assignments. bohrium.comnih.gov Such calculations typically provide insights into bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data from X-ray diffraction to validate the computational model. nih.gov
For the isomer 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) , crystallographic data reveals a planar quinoline (B57606) fused-ring system with an r.m.s. deviation of 0.005 Å. nih.gov In this structure, the formyl group is slightly bent out of the plane. nih.gov This kind of data, when available, is crucial for understanding the molecule's spatial arrangement.
Table 1: Example of Crystal Data for a Related Isomer (2-Chloro-8-methylquinoline-3-carbaldehyde)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.63 |
| Crystal System | Orthorhombic |
| a (Å) | 6.8576 (5) |
| b (Å) | 7.4936 (6) |
| c (Å) | 18.5003 (14) |
| V (ų) | 950.70 (13) |
Data sourced from a study on 2-Chloro-8-methylquinoline-3-carbaldehyde. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Specific Time-Dependent Density Functional Theory (TD-DFT) investigations for this compound have not been reported in the available literature.
TD-DFT is a computational method used to study the electronic excited states of molecules, providing information about their electronic absorption spectra (UV-Vis spectra). For other quinoline derivatives, TD-DFT calculations have been employed to predict the absorption wavelengths and oscillator strengths of electronic transitions. These theoretical spectra are then compared with experimental measurements to understand the nature of the electronic excitations. mdpi.com
Analysis of Frontier Molecular Orbitals (FMOs)
There is no available analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—for this compound.
The study of FMOs is fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net For example, in studies of 2-chloroquinoline-3-carboxaldehyde , the HOMO-LUMO energy gap was analyzed to support the potential for charge transfer within the molecule. bohrium.comnih.gov
Conformational Analysis and Molecular Planarity Studies
Specific conformational analysis and molecular planarity studies for this compound are not found in the surveyed scientific literature.
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For quinoline derivatives, the planarity of the ring system and the orientation of substituents are key aspects. For the related compound 2-Chloro-6-methylquinoline-3-carbaldehyde , X-ray crystallography has shown that the quinolinyl fused-ring is nearly planar, with an r.m.s. deviation of 0.013 Å. researchgate.net In this molecule, the formyl group is slightly bent from the plane of the ring system. researchgate.net Similarly, the quinoline ring system in a derivative of 2-Chloro-3-formyl-8-methyl Quinoline is reported to be essentially planar. researchgate.net
Molecular Docking Studies for Ligand-Receptor Interaction Modeling
No molecular docking studies have been published specifically for this compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to model the interaction between a ligand and a protein's active site. For the related compound 2-chloroquinoline-3-carboxaldehyde , molecular docking analyses have been performed to understand its biological functions by examining binding energies and hydrogen bond interactions with protein targets. nih.gov The aldehyde group in such compounds is often noted for its ability to form covalent bonds with nucleophilic sites in proteins.
Vibrational Spectroscopy Simulations and Assignments
There are no published vibrational spectroscopy simulations for this compound.
Theoretical vibrational spectroscopy, typically performed using DFT, calculates the frequencies and intensities of infrared (IR) and Raman spectra. These calculated spectra are then compared with experimental data to assign specific vibrational modes to the observed spectral bands. For example, in the study of quinoline-2-carbaldehyde benzoyl hydrazone , DFT calculations were used to predict vibrational wavenumbers, which aided in the assignment of bands in the experimental FT-IR spectrum. researchgate.net Key vibrational modes for quinoline aldehydes include the C=O stretching of the aldehyde group and various C-H and C-N vibrations within the quinoline ring. bohrium.comresearchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-chloroquinoline-3-carboxaldehyde |
| 2-Chloro-8-methylquinoline-3-carbaldehyde |
| 2-Chloro-6-methylquinoline-3-carbaldehyde |
| 2-Chloro-3-formyl-8-methyl Quinoline |
| quinoline-2-carbaldehyde benzoyl hydrazone |
| 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde |
| 6-(dimethylamino)quinoline-5-carbaldehyde |
| 8-hydroxy-quinoline-5-carbaldehyde |
| 8-Bromo-6-fluoro-5-methylquinoline-2-carbaldehyde |
| 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one |
| 6-chloro-2-methylquinoline-8-carboxylic acid |
| 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde |
Based on a comprehensive review of available scientific literature, there is insufficient information specifically on the chemical compound “this compound” to generate the detailed article as requested.
The provided search results and broader chemical literature databases contain extensive research on various isomers and related derivatives, most notably 2-Chloro-8-methylquinoline-3-carbaldehyde and other 2-chloroquinoline-3-carbaldehyde (B1585622) analogues. nih.govresearchgate.netasianpubs.orgresearchgate.netnih.govchemijournal.comajgreenchem.commdpi.com These related compounds are well-documented as versatile intermediates in the synthesis of a wide range of heterocyclic systems and materials. nih.govorganic-chemistry.orgmedcraveonline.comiipseries.org
However, specific research detailing the applications of This compound in advanced organic synthesis, its use as a building block for complex heterocycles, its role in the synthesis of conjugated systems, or its application in the development of chemical libraries could not be located. The distinct isomeric arrangement of the chloro, methyl, and particularly the carbaldehyde group at the 2-position, makes it chemically unique from its more commonly cited isomers. Extrapolating data from other isomers would not be scientifically accurate for the specific compound requested.
Therefore, due to the lack of specific research findings for "this compound" in the available literature, it is not possible to fulfill the request while adhering to the strict requirements for scientifically accurate and specific content.
Comparative Studies and Future Research Directions
Structural and Reactivity Comparisons with Isomeric and Analogous Quinoline (B57606) Carbaldehydes
The reactivity and properties of 6-Chloro-8-methylquinoline-2-carbaldehyde are intrinsically linked to the electronic and steric effects of its substituents. Comparing it with its isomers provides insight into these structure-property relationships.
The positions of the chloro, methyl, and aldehyde groups significantly influence the electron distribution within the quinoline ring system. In this compound, the chloro group at position 6 withdraws electron density via inductive and resonance effects, while the methyl group at position 8 donates electron density. The aldehyde at C2 is strongly influenced by the heterocyclic nitrogen, which makes the aldehyde carbon highly electrophilic.
In contrast, an isomer like 2-Chloro-6-methylquinoline-3-carbaldehyde , the chlorine atom at the C2 position drastically alters the reactivity. nih.gov Here, the chlorine becomes a potential leaving group for nucleophilic substitution reactions, a pathway less favorable for the 6-chloro isomer. The aldehyde at C3 is less activated by the ring nitrogen compared to a C2-aldehyde.
Another isomer, 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) , shares the C2-chloro feature but repositions the methyl group. nih.govresearchgate.net Crystal structure analysis of this compound reveals a nearly planar quinoline system, with the formyl group only slightly bent out of this plane. nih.gov This planarity is crucial for understanding intermolecular interactions and potential stacking in solid-state applications.
Computational studies on related quinoline carbaldehydes have shown that substituent positioning directly impacts electrochemical properties. For instance, the presence and location of electron-donating groups like methyl or dimethylamino groups can facilitate oxidation, whereas their effect on reduction potentials is also significant. nih.govmdpi.com By analogy, the 8-methyl group in this compound is expected to make it more susceptible to oxidation compared to an isomer lacking this group.
Table 1: Comparative Structural Features of Isomeric Quinoline Carbaldehydes
| Compound Name | Key Structural Features | Predicted Reactivity Differences |
|---|---|---|
| This compound | Chloro at C6, Methyl at C8, Aldehyde at C2 | Electrophilic aldehyde at C2; ring susceptible to electrophilic attack guided by substituents. |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | Chloro at C2, Methyl at C6, Aldehyde at C3 | C2-Chloro is a site for nucleophilic substitution; aldehyde at C3 is less activated. nih.gov |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Chloro at C2, Methyl at C8, Aldehyde at C3 | Similar to the 6-methyl isomer but with different steric and electronic influence from the methyl group. nih.gov |
| 6-Methylquinoline-2-carbaldehyde | Lacks the chloro group | More electron-rich ring system compared to its chlorinated analogue, potentially more reactive in electrophilic substitutions. |
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of quinoline aldehydes often relies on classical methods that may involve harsh conditions. Future research should focus on developing more efficient and environmentally benign pathways.
The Vilsmeier-Haack reaction is a common method for formylating activated aromatic rings and has been successfully used to synthesize various chloro-quinoline-carbaldehydes from the corresponding acetanilides. nih.govnih.govchemijournal.com For the target molecule, a plausible route involves the Vilsmeier-Haack reaction on N-(4-chloro-2-methylphenyl)acetamide.
However, green chemistry principles encourage the exploration of alternatives. nih.gov Promising areas for research include:
Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields for many heterocyclic syntheses, including quinoline formation. mdpi.comresearchgate.net
Catalyst-Free or Metal-Free Reactions : Developing syntheses that avoid heavy metal catalysts is a key goal of green chemistry. Recent work has shown the functionalization of C(sp³)–H bonds to form quinoline derivatives without transition metals. acs.org
Use of Greener Solvents : Replacing traditional solvents like DMF or nitrobenzene (B124822) with water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact of the synthesis. mdpi.comrsc.orgijpsjournal.com For example, the Friedländer synthesis, which condenses an o-aminobenzaldehyde with a carbonyl compound, can be performed using Brønsted-acidic ionic liquids as a recyclable catalyst and solvent. mdpi.com
Advanced Mechanistic Investigations of Reaction Pathways
Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing conditions and predicting outcomes. While specific mechanistic studies on this compound are lacking, research on related systems provides a strong foundation.
For instance, multicomponent reactions (MCRs) involving quinolines and aldehydes have been shown to proceed through zwitterionic intermediates. acs.orgacs.org In a reaction between a quinoline, an aryne, and an aldehyde, the quinoline nitrogen acts as a nucleophile, attacking the aryne to form a 1,4-dipolar intermediate. This zwitterion then adds to the electrophilic aldehyde, leading to complex heterocyclic products. acs.orgacs.org Investigating whether this compound can participate as the quinoline component or, more intriguingly, as the aldehyde component in such MCRs would be a fertile area of research.
Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways, rationalize stereoselectivity in reactions like the Wittig reaction, and explain substituent effects on formylation selectivity. nih.govmdpi.com
Potential for Further Functionalization and Derivatization
This compound is an excellent starting material for creating a library of more complex derivatives due to its reactive aldehyde group and functionalizable quinoline core.
The aldehyde moiety is a versatile handle for numerous transformations:
Condensation Reactions : Reaction with primary amines or hydrazines can yield Schiff bases and hydrazones, respectively. chemijournal.comnih.govtandfonline.com These products are often investigated for their biological activities.
Wittig Reaction : The aldehyde can be converted into an alkene, as demonstrated with related 4-chloroquinoline-3-carbaldehydes, to produce styrylquinoline derivatives. mdpi.com
Reduction and Oxidation : The aldehyde can be reduced to a primary alcohol using reagents like sodium borohydride (B1222165) or oxidized to a carboxylic acid. nih.gov
Knoevenagel and Aldol Condensations : Reaction with active methylene (B1212753) compounds or enolates can be used to build larger, more complex structures attached to the quinoline core. nih.gov
Beyond the aldehyde, the quinoline ring itself offers sites for further modification, expanding the molecular diversity that can be achieved. rsc.org
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. The aldehyde functionality makes this compound a prime candidate for use in several named MCRs.
Ugi and Passerini Reactions : While classic isocyanide-based MCRs, their variants can incorporate aldehydes. For example, a one-pot Ugi-4CR has been used with 2-chloroquinoline-3-carbaldehydes, an amine, an acid, and an isocyanide to generate complex fused quinoline systems. nih.gov
Povarov Reaction : This reaction, a formal [4+2] cycloaddition, typically involves an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines. iipseries.org Using this compound as the aldehyde component could lead to novel polycyclic aromatic structures.
Aryne-Based MCRs : As previously mentioned, quinolines and aldehydes can participate in MCRs with arynes to yield benzoxazino quinoline derivatives. acs.orgacs.org
The integration of this compound into these MCR strategies represents a powerful approach to rapidly generate molecular complexity and construct novel heterocyclic libraries for screening and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
